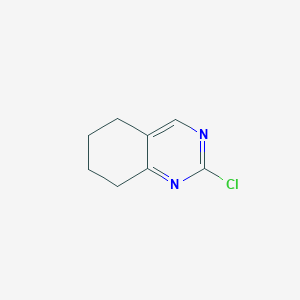

2-Chloro-5,6,7,8-tetrahydroquinazoline

Description

Significance of the Tetrahydroquinazoline (B156257) Nucleus in Heterocyclic Chemistry

The tetrahydroquinazoline nucleus is a privileged structural motif in medicinal chemistry and drug discovery. nih.govrsc.org Its unique three-dimensional structure and the presence of multiple sites for functionalization allow for the creation of diverse molecular libraries. Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological activities, including but not limited to, antitubercular, antidiabetic, and anticancer properties. nih.govresearchgate.net The inherent chemical features of the tetrahydroquinazoline core make it an attractive target for synthetic chemists aiming to develop novel therapeutic agents and chemical probes.

Overview of "2-Chloro-5,6,7,8-tetrahydroquinazoline" within this Chemical Class

Within the extensive family of tetrahydroquinazoline derivatives, "2-Chloro-5,6,7,8-tetrahydroquinazoline" stands out as a key intermediate. Its chemical structure is characterized by the presence of a chlorine atom at the 2-position of the quinazoline (B50416) ring, which imparts specific reactivity to the molecule. This chloro-substituent acts as a versatile handle for further chemical modifications, making it a valuable precursor in the synthesis of more complex molecules. chemicalbook.com

Table 1: Chemical Properties of 2-Chloro-5,6,7,8-tetrahydroquinazoline

| Property | Value |

|---|---|

| CAS Number | 81532-76-5 |

| Molecular Formula | C₈H₉ClN₂ |

| Molecular Weight | 168.62 g/mol |

Historical Context of Tetrahydroquinazoline Synthesis Methodologies

The synthesis of quinazoline derivatives dates back to 1869, with the parent quinazoline being synthesized several years later. scispace.comnih.gov Over the decades, a plethora of synthetic methods for accessing the tetrahydroquinazoline core have been developed. Traditional approaches often relied on the condensation of various precursors. nih.gov More contemporary methods have seen the advent of metal-catalyzed reactions, such as iridium- and copper-catalyzed asymmetric cycloadditions, which offer high yields and enantioselectivities. organic-chemistry.org Other innovative strategies include the use of α-aminoamidines in reactions with bis-benzylidene cyclohexanones, providing an efficient and mild route to this important heterocyclic system. nih.gov The evolution of these synthetic methodologies reflects the ongoing efforts to achieve greater efficiency, atom economy, and structural diversity in the preparation of tetrahydroquinazoline derivatives.

Chemical Synthesis and Reactivity

The synthesis of "2-Chloro-5,6,7,8-tetrahydroquinazoline" can be achieved through various synthetic pathways, often involving the manipulation of precursor molecules. One documented method involves the reaction of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (B171052) with a suitable reagent to selectively replace one of the chlorine atoms. chemicalbook.com

The reactivity of "2-Chloro-5,6,7,8-tetrahydroquinazoline" is largely dictated by the electrophilic nature of the carbon atom at the 2-position, which is directly attached to the electron-withdrawing chlorine atom. This makes the compound susceptible to nucleophilic substitution reactions, where the chlorine atom can be displaced by a variety of nucleophiles. This reactivity is instrumental in its role as a chemical intermediate, allowing for the introduction of diverse functional groups at this position. For instance, it can serve as a precursor for the synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline derivatives. nih.gov

Applications in Chemical Research

The primary application of "2-Chloro-5,6,7,8-tetrahydroquinazoline" in chemical research is as a versatile building block for the synthesis of more elaborate molecules with potential pharmacological applications. Its utility as an intermediate is highlighted in the preparation of compounds for pharmaceutical testing. biosynth.com The ability to readily modify the 2-position allows for systematic structure-activity relationship (SAR) studies, which are crucial in the process of drug discovery and development. For example, derivatives of this compound have been investigated as potential inhibitors of enzymes such as topoisomerase IIα, which is a validated target in cancer therapy. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQMLYNISASSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=NC=C2C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81532-76-5 | |

| Record name | 2-chloro-5,6,7,8-tetrahydroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 Chloro 5,6,7,8 Tetrahydroquinazoline and Its Derivatives

Direct Chlorination and Halogenation Approaches

Direct chlorination methods typically start with an oxygenated precursor, such as a tetrahydroquinazolinone, and convert the carbonyl group into a chloro group. This transformation is a common and effective way to activate the C-2 position of the quinazoline (B50416) ring for subsequent nucleophilic substitution reactions.

The conversion of quinazolinones to their corresponding chloroquinazolines is frequently accomplished using phosphorus oxychloride (POCl3). nih.gov This reaction proceeds in two discernible stages that can be managed by controlling the temperature. nih.gov The initial step involves a phosphorylation reaction that occurs under basic conditions at temperatures below 25 °C, leading to a variety of phosphorylated intermediates. nih.gov

The second stage requires heating the phosphorylated quinazolones to between 70-90 °C, which facilitates their clean conversion to the desired chloroquinazoline product. nih.gov Mechanistic studies using NMR have identified both (N)- and (O)-phosphorylated intermediates. nih.gov The reaction pathway suggests that product formation happens exclusively from the reaction of (O)-phosphorylated intermediates with chloride ions (Cl-). nih.gov For an efficient conversion, at least one molar equivalent of POCl3 is necessary. nih.gov This chlorination step is a crucial transformation, for instance, in converting a carbonyl function on a synthesized core into a reactive chloro group. researchgate.net

The most common oxygenated precursors for the synthesis of 2-chloro-5,6,7,8-tetrahydroquinazoline are the corresponding 5,6,7,8-tetrahydroquinazolin-2-ones or -4-ones. These precursors are essentially cyclic amides (lactams) or ureas. The chlorination process, as detailed above using reagents like POCl3, effectively replaces the carbonyl oxygen with a chlorine atom. nih.govresearchgate.net

This deoxygenative chlorination is a versatile tool in organic synthesis. nih.gov The inherent affinity of phosphorus for oxygen makes POCl3 an effective reagent for this transformation, where it can form a phosphate (B84403) ester with the enol form of the precursor, creating an excellent leaving group that is subsequently displaced by a chloride ion. nih.gov

Multi-Component Reactions (MCRs) for Tetrahydroquinazoline (B156257) Core Formation

Multi-component reactions (MCRs) have gained significant traction in medicinal and combinatorial chemistry as they allow for the synthesis of complex molecules like tetrahydroquinazolines in a single, efficient step. nih.gov These reactions offer considerable advantages, including atom economy, reduced synthesis time, and simplified work-up procedures, making them powerful tools for creating diverse molecular libraries. nih.goveurjchem.comthieme-connect.com

Isatoic anhydride (B1165640) is a versatile starting material for the synthesis of various quinazolinone derivatives. nih.govresearchgate.nettandfonline.com In a typical three-component reaction, isatoic anhydride is condensed with an amine (or an ammonia (B1221849) source like ammonium (B1175870) acetate) and an aldehyde or ketone. researchgate.netechemcom.com

The proposed mechanism begins with the nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride, leading to the opening of the anhydride ring. researchgate.net This is followed by decarboxylation. The resulting intermediate then undergoes condensation with the carbonyl compound (e.g., cyclohexanone (B45756) for the tetrahydroquinazoline core), followed by an intramolecular cyclization and dehydration to yield the final tetrahydroquinazolinone product. researchgate.net This product can then be subjected to chlorination as described in section 2.1 to yield the target compound.

The tetrahydroquinazoline core can be constructed through the cyclocondensation of guanidine (B92328) with suitable dicarbonyl or α,β-unsaturated carbonyl compounds. One reported synthetic procedure involves the reaction of guanidine hydrochloride with bis-benzylidene cyclohexanones in the presence of sodium hydride (NaH) in dimethylformamide (DMF), which results in the formation of 8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylamines. nih.gov

The reaction is believed to proceed via a Michael addition of the guanidine to one of the enone fragments of the diarylidencyclohexanone, initiating a cascade process that leads to the final cyclized product. nih.gov Guanidines are well-established reagents in the synthesis of nitrogenous heterocycles due to their binucleophilic nature. nih.govresearchgate.net

A novel and efficient route to 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives utilizes α-aminoamidines as key building blocks. nih.govnih.gov This method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones in pyridine (B92270) solution upon heating. nih.gov The reaction is characterized by its mild conditions, excellent yields (ranging from 47–80%), and straightforward work-up, presenting an advancement over other synthetic procedures. nih.govnih.gov

The mechanism for this cyclocondensation is proposed to be a cascade process that begins with the Michael addition of the guanidine-like moiety of the α-aminoamidine to an olefinic bond of the diarylidencyclohexanone. nih.gov A key advantage of the resulting tetrahydroquinazoline derivatives is the presence of protecting groups at the C2-position, which can be easily removed, allowing for further functionalization of the molecule. nih.govnih.gov

The following table summarizes the yields for a series of substituted 5,6,7,8-tetrahydroquinazolines synthesized via the α-aminoamidine condensation approach.

| Entry | α-Aminoamidine Reactant | Diarylidencyclohexanone Reactant | Product | Yield (%) |

| 1 | 1a | 2a | 3a | 75 |

| 2 | 1a | 2b | 3b | 80 |

| 3 | 1a | 2c | 3c | 78 |

| 4 | 1a | 2d | 3d | 72 |

| 5 | 1e | 2a | 3e | 53 |

| 6 | 1e | 2b | 3f | 47 |

| 7 | 1e | 2c | 3g | 50 |

Table based on data from a study on the synthesis of 5,6,7,8-tetrahydroquinazolines using α-aminoamidines. nih.gov

Cyclization Strategies from Substituted Cyclohexanone Precursors

The formation of the 5,6,7,8-tetrahydroquinazoline ring system frequently originates from cyclohexanone or its derivatives. These strategies build the fused pyrimidine (B1678525) ring onto the six-membered carbocycle.

Urea (B33335) or Thiourea Mediated Annulation

A foundational method for constructing the tetrahydroquinazoline skeleton is the Biginelli-type reaction, a one-pot cyclocondensation. This reaction typically involves a β-dicarbonyl compound, an aldehyde, and urea or thiourea. e-journals.in In the context of 5,6,7,8-tetrahydroquinazoline synthesis, cyclohexanone acts as the ketone component.

The process involves the condensation of cyclohexanone with an aldehyde and urea (or thiourea) in the presence of a catalyst. e-journals.in This multicomponent reaction efficiently assembles the core structure. A related approach involves the condensation of one equivalent of urea with more than two equivalents of cyclohexanone, which can be used to produce intermediates for herbicides. google.com The resulting tetrahydroquinazolinone can then undergo further chemical transformations, such as chlorination, to yield halo-tetrahydroquinazolines like 2-chloro-5,6,7,8-tetrahydroquinazoline. The use of microwave irradiation has been shown to improve yields and shorten reaction times for these types of syntheses. e-journals.in

Sequential Functionalization and Ring Closure Procedures

More complex tetrahydroquinazolines can be synthesized through sequential reactions that involve functionalizing the cyclohexanone precursor before the final ring closure. This allows for greater control over the substitution pattern of the final product.

One such strategy involves a cascade process initiated by a Michael addition. For instance, the reaction of α-aminoamidines with bis-benzylidene cyclohexanones proceeds via a Michael addition of the guanidine-like moiety to an enone system within the cyclohexanone derivative. nih.gov This initial carbon-nitrogen bond formation is followed by an intramolecular cyclization and subsequent dehydration to form the stable tetrahydroquinazoline ring. nih.gov This method is noted for its mild conditions and high yields. nih.gov

Another approach involves the formation of a ring-chain tautomerism. Tetrahydroquinazolines can be synthesized through the condensation of precursors like 2-tosylaminomethylaniline with formaldehyde, where the final ring structure exists in equilibrium with an open-chain Schiff base form. researchgate.net This equilibrium can be influenced by factors such as metal coordination, allowing for controlled synthesis. researchgate.net These sequential procedures offer a versatile platform for creating a variety of substituted tetrahydroquinazolines, which can then be halogenated if required.

Transition Metal-Catalyzed Coupling Reactions in Derivatization

The chlorine atom at the C2 position of 2-chloro-5,6,7,8-tetrahydroquinazoline is a versatile handle for introducing a wide array of substituents. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov

Suzuki-Miyaura Cross-Coupling for C2 Substitutions

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds by coupling an organic halide with an organoboron compound, catalyzed by a palladium complex. nih.govfishersci.co.uk This reaction is widely used to derivatize halogenated quinazolines and related heterocycles. nih.govresearchgate.net

In the case of 2-chloro-5,6,7,8-tetrahydroquinazoline, the chloro group can be substituted with various aryl or vinyl groups by reaction with the corresponding boronic acids or boronic esters. nih.govacs.org The reaction offers several advantages, including mild conditions, tolerance of various functional groups, and the use of low-toxicity reagents. nih.gov The choice of palladium catalyst, ligands, and base can be optimized to achieve high yields. acs.orgnih.gov For example, catalysts like palladium acetate (B1210297) combined with specific phosphine (B1218219) ligands are often employed. researchgate.netnih.gov

| Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water | High | researchgate.net |

| 5,7-dibromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Arylboronic acids | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water | 74-98% | nih.gov |

| 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones | Arylboronic acids | PdCl₂(PPh₃)₂ / Xphos | K₂CO₃ | DMF/Water | 77-91% | nih.gov |

Buchwald-Hartwig Amination for C-N Substitutions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for its ability to construct aryl amine structures found in many pharmaceuticals. wikipedia.org

This methodology can be applied to 2-chloro-5,6,7,8-tetrahydroquinazoline to replace the chlorine atom with a variety of primary or secondary amines, leading to the formation of 2-amino-5,6,7,8-tetrahydroquinazoline derivatives. The reaction's scope is broad, and several generations of catalyst systems, often employing bulky phosphine ligands, have been developed to improve efficiency and substrate compatibility. wikipedia.org The choice of palladium precursor, ligand, and base is critical for successful amination. scienceopen.comresearchgate.net For instance, selective amination has been achieved on substrates containing multiple different halogen atoms, such as 6-bromo-2-chloroquinoline, by carefully tuning the reaction conditions. nih.gov

| Component | Role | Common Examples | Reference |

|---|---|---|---|

| Aryl Halide | Substrate | 2-Chloro-5,6,7,8-tetrahydroquinazoline, Aryl bromides, Aryl chlorides | wikipedia.org |

| Amine | Nucleophile | Primary amines, Secondary amines, Anilines | organic-chemistry.org |

| Palladium Source | Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | scienceopen.comresearchgate.net |

| Ligand | Catalyst Activation | BINAP, DPPF, Xantphos, BrettPhos | wikipedia.orgscienceopen.comresearchgate.net |

| Base | Activates Amine | NaOtBu, Cs₂CO₃ | researchgate.net |

Other Synthetic Transformations Leading to Halo-Tetrahydroquinazolines

Beyond the primary cyclization and cross-coupling routes, other synthetic methods can be employed to generate halo-tetrahydroquinazolines. These can include functional group interconversions on the tetrahydroquinazoline core or alternative cyclization strategies.

For example, iridium-catalyzed asymmetric [4+2] cycloaddition reactions have been developed to provide access to a wide range of tetrahydroquinazolines with high enantioselectivity. organic-chemistry.org While this method may not directly install a halogen, the resulting tetrahydroquinazoline scaffold can be subjected to subsequent halogenation reactions to introduce a chlorine or bromine atom at a desired position.

Furthermore, functionalization of the quinoline (B57606) core can be achieved through C-H activation/functionalization reactions. nih.gov Although more commonly applied to the C2 position, recent advances have enabled regioselective functionalization at more distal positions, which could provide alternative routes to substituted tetrahydroquinazolines. nih.gov Another approach involves the catalytic hydrogenation and isomerization of quinoline itself to produce the 5,6,7,8-tetrahydroquinoline (B84679) core, which can then be further modified. google.com Additionally, derivatization can occur through reactions like the Mannich reaction, which has been used to functionalize related 8-hydroxyquinoline (B1678124) systems. nih.gov These alternative methods highlight the synthetic versatility available for accessing diverse halo-tetrahydroquinazoline structures.

Introduction of Ethoxy Groups and Subsequent Hydrolysis

Information specifically detailing the introduction of an ethoxy group onto the 2-Chloro-5,6,7,8-tetrahydroquinazoline scaffold and its subsequent hydrolysis could not be found. Synthetic strategies for related, non-hydrogenated quinazolines, such as 2,4-dichloroquinazoline, show that chloro substituents can be displaced by nucleophiles like sodium ethoxide to introduce ethoxy groups. nih.gov Hydrolysis of such groups can then be used to form quinazolinones. However, documentation of this specific sequence for the tetrahydro- derivative is not present in the search findings.

N-Oxide Formation and Subsequent Chemical Manipulations

The formation of an N-oxide derivative of 2-Chloro-5,6,7,8-tetrahydroquinazoline and its subsequent chemical reactions are not described in the available literature. For the related compound, 2-chlorotetrahydroquinoline, N-oxide formation has been reported using reagents like hydrogen peroxide in acetic acid. chemicalbook.com These N-oxides serve as versatile intermediates for introducing other functional groups onto the heterocyclic ring. nih.gov Without specific studies on 2-Chloro-5,6,7,8-tetrahydroquinazoline, any description of this pathway would be speculative.

Due to the lack of specific research data for the requested synthetic strategies for 2-Chloro-5,6,7,8-tetrahydroquinazoline, a detailed and scientifically accurate article adhering to the provided outline cannot be constructed at this time.

Reactivity and Chemical Transformations of 2 Chloro 5,6,7,8 Tetrahydroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the presence of two nitrogen atoms, renders the C2-position susceptible to nucleophilic attack. The chlorine atom at this position is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is a cornerstone for the derivatization of the 2-chloro-5,6,7,8-tetrahydroquinazoline core.

Amination Reactions (Reaction with Ammonia (B1221849) and Primary Amines)

The displacement of the C2-chloro group by nitrogen nucleophiles is a widely employed strategy for the synthesis of various 2-amino-5,6,7,8-tetrahydroquinazoline derivatives. These reactions are typically carried out by heating the chloroquinazoline with an excess of the amine, sometimes in the presence of a base or a catalyst. nih.gov

While specific studies on the amination of 2-chloro-5,6,7,8-tetrahydroquinazoline are not extensively documented, the reactivity can be inferred from analogous transformations on related chloro-substituted quinazolines and pyrimidines. nih.govnih.gov The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophilic amine adds to the C2 position, followed by the elimination of the chloride ion to restore aromaticity.

The reaction conditions can be tailored based on the nucleophilicity of the amine. For instance, more nucleophilic aliphatic amines may react under milder conditions compared to less nucleophilic aromatic amines, which might require higher temperatures or the use of a catalyst.

Table 1: Representative Amination Reactions of Chloro-Heterocycles (Analogous to 2-Chloro-5,6,7,8-tetrahydroquinazoline)

| Amine Nucleophile | Chloro-Heterocycle | Reaction Conditions | Product | Reference |

| Aniline (B41778) | 2,4-dichloroquinazoline | Various methodologies | 2-chloro-4-anilinoquinazoline | nih.gov |

| Benzylamine | 2,4-dichloroquinazoline | Various methodologies | 2-chloro-4-(benzylamino)quinazoline | nih.gov |

| Primary/Secondary Aliphatic Amines | 2,4-dichloroquinazoline | Various methodologies | 2-chloro-4-(alkylamino)quinazolines | nih.gov |

Note: This table presents analogous reactions due to the limited specific data for 2-chloro-5,6,7,8-tetrahydroquinazoline.

Reactions with Thiol and Oxygen Nucleophiles

Similar to amination, the C2-chloro group can be displaced by sulfur and oxygen nucleophiles. Reactions with thiols or their corresponding thiolates lead to the formation of 2-thioether derivatives. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Analogous to other chloro-substituted nitrogen heterocycles, reactions with oxygen nucleophiles such as alkoxides or phenoxides can yield the corresponding 2-ether derivatives. These reactions typically require anhydrous conditions to prevent competing hydrolysis of the starting material. The reactivity of oxygen nucleophiles is generally lower than that of sulfur nucleophiles, and thus, more forcing conditions may be necessary.

Oxidative Transformations of the Tetrahydroquinazoline (B156257) Ring System

The 5,6,7,8-tetrahydroquinazoline (B1197369) ring system can undergo oxidative transformations under various conditions. One notable reaction is the oxidation of one of the nitrogen atoms in the pyrimidine ring to form an N-oxide. For the related compound 2-chloro-5,6,7,8-tetrahydroquinoline, oxidation with hydrogen peroxide in acetic acid in the presence of a sodium tungstate (B81510) catalyst has been reported to yield the corresponding 1-oxide. chemicalbook.com A similar transformation can be anticipated for 2-chloro-5,6,7,8-tetrahydroquinazoline.

Furthermore, the saturated tetrahydro ring can be aromatized to the corresponding quinazoline (B50416) under certain oxidative conditions. This dehydrogenation process leads to the formation of the fully aromatic 2-chloroquinazoline. Various oxidizing agents can be employed for such transformations. researchgate.net

Reductive Transformations of the Chloro Group

The chloro group at the 2-position can be removed through reductive dehalogenation. Catalytic hydrogenation is a common method for achieving this transformation. dicp.ac.cn Typically, this involves reacting the chloro compound with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base to neutralize the hydrogen chloride formed during the reaction. This method provides a route to 2-unsubstituted 5,6,7,8-tetrahydroquinazoline.

Derivatization Reactions on the Saturated (Tetrahydro) Ring System

The saturated carbocyclic ring of 2-chloro-5,6,7,8-tetrahydroquinazoline is also amenable to chemical modification. For instance, halogenation reactions can introduce substituents onto this ring. Studies on the bromination of tetrahydroquinolines have shown that reagents like N-bromosuccinimide (NBS) can be used to introduce bromine atoms onto the carbocyclic ring. rsc.orgresearchgate.net By analogy, similar reactions could be applied to the tetrahydroquinazoline system to generate bromo-substituted derivatives, which can serve as handles for further functionalization.

Functionalization Strategies at the Quinazoline Nitrogen Atoms

The nitrogen atoms within the quinazoline ring system can be targeted for functionalization, particularly through alkylation or arylation reactions. acs.orgjuniperpublishers.com N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.net The site of alkylation (N1 or N3) would depend on the reaction conditions and the tautomeric form of the substrate.

N-arylation reactions, often catalyzed by transition metals like palladium, provide a means to introduce aryl groups onto the nitrogen atoms. mit.edubeilstein-journals.orgsemanticscholar.orgresearchgate.net These reactions typically involve the coupling of the N-H bond of the quinazoline with an aryl halide. Such modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

Advanced Spectroscopic Characterization and Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Chloro-5,6,7,8-tetrahydroquinazoline derivatives. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of the parent compound, the protons on the saturated cyclohexene (B86901) ring (at positions 5, 6, 7, and 8) typically appear as multiplets in the aliphatic region (approx. 1.7–2.9 ppm). The proton on the pyrimidine (B1678525) ring (at position 4) would resonate further downfield. For substituted derivatives, the chemical shifts and coupling constants of these protons are highly sensitive to the electronic and steric nature of the substituents. For example, the introduction of a substituent can lead to distinct shifts that help in assigning its position (regiochemistry).

Two-dimensional NMR techniques are crucial for definitive assignments. ijpsdronline.com

COSY (Correlation Spectroscopy) experiments establish proton-proton coupling networks, helping to trace the connectivity within the saturated ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals. ijpsdronline.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. ijpsdronline.com This is particularly useful for identifying the point of substitution by observing correlations between protons on the tetrahydroquinazoline (B156257) core and carbons of the substituent group.

For chiral derivatives, NMR spectroscopy, often with the use of chiral shift reagents, can be employed to determine enantiomeric purity and assign relative stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 2-Chloro-5,6,7,8-tetrahydroquinazoline Derivative

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| 2 | - | ~169.0 | - |

| 4 | 7.5 (s, 1H) | ~165.0 | C2, C5, C8a |

| 5 | 2.8 (t, 2H) | ~29.0 | C4, C6, C7, C8a |

| 6 | 1.8 (m, 2H) | ~22.5 | C5, C7, C8 |

| 7 | 1.9 (m, 2H) | ~27.0 | C5, C6, C8 |

| 8 | 2.9 (t, 2H) | ~27.5 | C4, C6, C7, C4a |

| 4a | - | ~125.0 | - |

| 8a | - | ~159.0 | - |

Note: Data are hypothetical and based on typical values for similar heterocyclic systems. nih.gov Actual values will vary with substitution and solvent.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of 2-Chloro-5,6,7,8-tetrahydroquinazoline derivatives and for obtaining structural information through fragmentation analysis. The molecular formula of the parent compound is C₈H₉ClN₂, corresponding to a molecular weight of 168.62 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used. ESI is a soft ionization method that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight. nih.govnih.gov EI is a higher-energy technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule and clues about its structure. nih.gov

The fragmentation patterns of quinazoline (B50416) analogues are often characterized by specific cleavage pathways. nih.gov For 2-Chloro-5,6,7,8-tetrahydroquinazoline, characteristic fragmentation could involve:

Loss of a chlorine radical (•Cl) from the molecular ion.

Loss of hydrogen cyanide (HCN) , a common fragmentation pathway for nitrogen-containing heterocycles. rsc.org

Retro-Diels-Alder (RDA) reaction involving the cleavage of the saturated ring, leading to characteristic neutral losses.

Sequential loss of ethylene (B1197577) molecules from the cyclohexene ring.

Tandem MS (MS/MS) experiments can be used to isolate a specific parent ion and induce its fragmentation, providing more detailed structural information and helping to distinguish between isomers. nih.gov

Table 2: Plausible Mass Spectrometry Fragments for 2-Chloro-5,6,7,8-tetrahydroquinazoline

| Ion | m/z (for ³⁵Cl) | Possible Identity/Origin |

| [M]⁺• | 168 | Molecular Ion |

| [M+H]⁺ | 169 | Protonated Molecule (ESI) |

| [M-Cl]⁺ | 133 | Loss of Chlorine |

| [M-HCN]⁺• | 141 | Loss of Hydrogen Cyanide |

| [M-C₂H₄]⁺• | 140 | RDA or loss of ethylene |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 2-Chloro-5,6,7,8-tetrahydroquinazoline would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

C-H stretching (aliphatic): Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the CH₂ groups in the saturated ring.

C=N stretching: A sharp, medium-to-strong absorption in the 1650-1550 cm⁻¹ region, characteristic of the imine bonds within the pyrimidine ring.

C=C stretching: Absorptions in a similar region (1600-1475 cm⁻¹) from the aromatic-like pyrimidine ring.

C-Cl stretching: A band in the fingerprint region, typically between 800-600 cm⁻¹, indicating the presence of the chloro-substituent.

The introduction of other functional groups in derivatives will give rise to new, characteristic peaks. For example, a hydroxyl (-OH) group would show a broad peak around 3300 cm⁻¹, while a carbonyl (C=O) group would exhibit a very strong, sharp peak around 1700 cm⁻¹. libretexts.org

Table 3: Expected IR Absorption Frequencies for 2-Chloro-5,6,7,8-tetrahydroquinazoline

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Alkane | C-H Stretch | 2960 - 2850 | Strong |

| Imine/Aromatic-like | C=N Stretch | 1650 - 1550 | Medium |

| Aromatic-like | C=C Stretch | 1600 - 1475 | Medium |

| Alkyl Halide | C-Cl Stretch | 800 - 600 | Medium-Strong |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it the gold standard for structural elucidation. nih.govrsc.org

The technique requires a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the exact position of each atom in the crystal lattice can be determined. nih.gov

For derivatives of 2-Chloro-5,6,7,8-tetrahydroquinazoline, X-ray crystallography can unambiguously confirm:

The precise regiochemistry of substituents on the quinazoline core.

The absolute stereochemistry (R/S configuration) of any chiral centers, which is crucial for medicinal chemistry applications. nih.gov

The primary challenge often lies in growing a single crystal of sufficient quality for diffraction analysis. nih.gov

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Value |

| Chemical Formula | C₈H₉ClN₂ |

| Formula Weight | 168.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.1 |

| b (Å) | ~10.5 |

| c (Å) | ~9.5 |

| β (°) | ~98.5 |

| Volume (ų) | ~800 |

| Z (molecules/unit cell) | 4 |

Note: Data are hypothetical and based on typical values for similar small organic molecules. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of product purity and the real-time monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of synthesized 2-Chloro-5,6,7,8-tetrahydroquinazoline derivatives. In a typical reverse-phase HPLC setup, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. nih.gov

A UV-Vis detector is commonly used, as the quinazoline ring system contains a chromophore that absorbs UV light. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Table 5: Example of an HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful hyphenated technique that combines the high separation efficiency and speed of UPLC with the detection specificity and sensitivity of mass spectrometry. UPLC utilizes smaller stationary phase particles (<2 µm), which allows for faster analysis and higher resolution compared to traditional HPLC. lcms.cz

This technique is exceptionally well-suited for reaction monitoring. lcms.cz By taking small aliquots from a reaction mixture over time, a chemist can use UPLC-MS to:

Track the disappearance of starting materials.

Monitor the formation of the desired product.

Identify and quantify any by-products or intermediates.

The combination of retention time data from the UPLC and mass data from the MS provides a high degree of confidence in the identity of each component. This allows for rapid optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurities. lcms.cz

Table 6: Example of a UPLC-MS Method for Reaction Monitoring

| Parameter | Condition |

| UPLC System | |

| Column | C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Ballistic gradient (e.g., 5% to 95% B in < 1 min) |

| Flow Rate | 0.6 mL/min |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Range | 100–800 m/z |

| Cone Voltage | 20 V |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the molecular world, allowing for the detailed analysis of molecular structures and electronic properties.

While specific Density Functional Theory (DFT) studies on 2-Chloro-5,6,7,8-tetrahydroquinazoline are not extensively documented in the reviewed literature, DFT has been applied to structurally related quinoline (B57606) derivatives to understand their electronic characteristics. For instance, a DFT study on a cocrystal involving 8-hydroxy quinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline (B194070) has been used to analyze bond lengths and vibrational frequencies. sci-hub.se Such studies typically employ methods like B3LYP with a suitable basis set to optimize the molecular geometry and calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For related heterocyclic systems, DFT calculations have shown that the distribution of HOMO and LUMO is crucial for their chemical behavior. aminer.org

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule, making it particularly useful for conformational analysis of flexible structures like the tetrahydro- portion of 2-Chloro-5,6,7,8-tetrahydroquinazoline. Force fields such as OPLS (Optimized Potentials for Liquid Simulations) are commonly used to explore the conformational space of small molecules. unibo.it For instance, in the preparation for molecular docking studies of tetrahydroquinazoline (B156257) derivatives, the OPLS force field has been used to generate different conformers of the ligands. unibo.it This step is crucial for identifying the low-energy conformations that are most likely to bind to a biological target. The non-aromatic part of the fused ring system in such compounds can adopt various conformations, such as an envelope conformation, which can be predicted and analyzed using these methods. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies on derivatives of the tetrahydroquinazoline scaffold have revealed potential interactions with several key protein targets.

Topoisomerase IIα: Tetrahydroquinazoline derivatives have been identified as inhibitors of human topoisomerase IIα (topoIIα). nih.govacs.org Docking studies have been performed to understand the binding modes of these inhibitors within the ATP-binding site of the enzyme. unibo.it These studies are crucial for the rational design of more potent and selective inhibitors.

EGFR: The quinazoline (B50416) core is a well-known scaffold for the development of epidermal growth factor receptor (EGFR) inhibitors. nih.gov Docking studies of 2-chloro-4-anilino-quinazoline derivatives have shown interactions with key amino acid residues in the EGFR binding site, such as the formation of hydrogen bonds with conserved glutamate (B1630785) and aspartate residues. bohrium.com

DHFR: Dihydrofolate reductase (DHFR) is another important target for tetrahydroquinazoline derivatives. nih.gov Molecular docking studies have indicated that these compounds can have a high binding affinity for Mycobacterium tuberculosis DHFR. nih.govnih.gov For example, some derivatives have shown binding scores in the range of -9.0 to -9.7 kcal/mol. nih.gov The interactions often involve key residues such as Ile5, Gln28, Phe31, Ile94, and Tyr100. semanticscholar.org Structural analysis of tetrahydroquinazoline antifolates in complex with human DHFR has revealed preferential binding of the 6S-equatorial isomer. nih.gov

β-glucosidase: The inhibitory activity of tetrahydroquinazoline derivatives against β-glucosidase has also been predicted using molecular docking. nih.govnih.gov This suggests a potential application for this class of compounds in the management of diabetes. nih.gov

No specific molecular docking investigations were found in the searched literature for 2-Chloro-5,6,7,8-tetrahydroquinazoline with SOS2 or p38 MAPK.

The prediction of binding affinities is a key outcome of molecular docking simulations, often expressed as a docking score or binding energy. These values provide an estimation of the strength of the interaction between the ligand and the protein.

For tetrahydroquinazoline derivatives, predicted binding affinities have been reported for several targets. In studies with Mycobacterium tuberculosis DHFR, docking scores for a series of derivatives ranged from -9.0 to -9.7 kcal/mol. nih.gov The following table summarizes representative predicted binding affinities from the literature for derivatives of the tetrahydroquinazoline scaffold with various protein targets.

| Target Protein | Derivative Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| M. tuberculosis DHFR | Substituted 5,6,7,8-tetrahydroquinazolines | -9.0 to -9.7 | Ile5, Gln28, Phe31, Ile94, Tyr100 |

| β-glucosidase | Substituted 5,6,7,8-tetrahydroquinazolines | High predicted inhibition | Not specified |

| Topoisomerase IIα | 6-amino-tetrahydroquinazoline derivatives | Favorable docking scores in virtual screening | Not specified |

| EGFR | 2-chloro-4-anilino-quinazolines | Favorable interactions | Conserved Glu and Asp residues |

Note: The data presented is for derivatives of the tetrahydroquinazoline scaffold and not specifically for 2-Chloro-5,6,7,8-tetrahydroquinazoline.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

While a specific QSAR model for 2-Chloro-5,6,7,8-tetrahydroquinazoline was not identified in the reviewed literature, 3D-QSAR studies have been conducted on related tetrahydroquinoline and quinazoline derivatives. mdpi.comnih.gov These studies utilize techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build predictive models. mdpi.com

For a series of tetrahydroquinoline derivatives targeting the enzyme LSD1, CoMFA and CoMSIA models with good statistical and predictive properties were developed. mdpi.com Similarly, for quinazoline derivatives with cytotoxic activity against the MCF-7 breast cancer cell line, QSAR models have been established to relate structural features to their anti-cancer activity. nih.gov These models help in understanding which structural modifications on the quinazoline or tetrahydroquinoline core are likely to enhance biological activity. For instance, contour maps generated from these models can indicate regions where steric bulk, electrostatic potential, or hydrophobicity are favorable or unfavorable for activity. mdpi.com Such insights are valuable for the rational design of new, more potent derivatives. mdpi.com

Derivation of Molecular Descriptors for Activity Prediction

The prediction of the biological activity of 2-Chloro-5,6,7,8-tetrahydroquinazoline and its derivatives heavily relies on the use of molecular descriptors in Quantitative Structure-Activity Relationship (QSAR) studies. These descriptors are numerical values that encode different aspects of a molecule's structure and properties.

In studies of analogous 2-chloroquinoline (B121035) derivatives, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed to understand the structural requirements for antitubercular activity. nih.gov In these methodologies, the molecular descriptors are the steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). nih.gov These fields are calculated at various grid points surrounding the aligned molecules, providing a detailed 3D map of the physicochemical properties that are critical for biological activity. nih.gov

For a series of tetrahydroquinoline derivatives designed as Lysine Specific Demethylase 1 (LSD1) inhibitors, similar 3D-QSAR models were constructed. semanticscholar.orgmdpi.com The resulting contour maps from these analyses highlight specific regions where modifications to the molecule can enhance or diminish its activity. For instance, the models might indicate that a bulky, hydrophobic group is favorable in one region, while a hydrogen bond donor is preferred in another. semanticscholar.org This information is crucial for the rational design of new, more potent analogs.

Table 1: Common Molecular Descriptors in QSAR Studies of Quinazoline Analogs

| Descriptor Type | Specific Examples | Information Encoded |

| 3D-QSAR Fields | CoMFA (Steric, Electrostatic), CoMSIA (Hydrophobic, H-bond donor/acceptor) | 3D spatial distribution of physicochemical properties critical for ligand-receptor interaction. nih.govsemanticscholar.org |

| Topological | Chi path cluster, Barysz matrix descriptors | Atomic connectivity and branching of the molecule. |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Electronic structure and reactivity. |

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity and steric bulk. |

Development of Predictive Models for Chemical Activity

Based on the calculated molecular descriptors, predictive models are developed to quantitatively correlate the structural features of compounds with their biological activities. For 2-chloroquinoline derivatives, statistically significant 3D-QSAR models were developed that could effectively correlate the chemical structures with their antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov These models are not only descriptive but also predictive, as demonstrated by their performance on external test sets of molecules not used in the model's construction. nih.govejmo.org

The robustness of these models is assessed using various statistical metrics. For a set of tetrahydroquinoline derivatives, the developed CoMFA and CoMSIA models showed good statistical and predictive properties, with high squared correlation coefficients (q²) and predictive R² values (R²pred). mdpi.com Such validated models are then used to predict the activity of newly designed compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. semanticscholar.orgmdpi.com

Table 2: Statistical Validation of a Predictive 3D-QSAR Model for Tetrahydroquinoline Derivatives

| Parameter | CoMFA Model | CoMSIA Model | Description |

| q² (Cross-validated R²) | 0.778 | 0.764 | Measures the internal predictive ability of the model. |

| R²pred (Predictive R² for test set) | 0.709 | 0.713 | Measures the model's ability to predict the activity of an external set of compounds. |

| R² (Non-cross-validated R²) | 0.981 | 0.963 | Measures the goodness of fit of the model to the training data. |

| F-statistic | 204.093 | 100.835 | Indicates the statistical significance of the regression model. |

| Data derived from a study on LSD1 inhibitors. mdpi.com |

These predictive models are instrumental in guiding the drug discovery process, enabling a more focused and efficient search for potent and selective inhibitors based on the tetrahydroquinazoline scaffold. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For compounds related to 2-Chloro-5,6,7,8-tetrahydroquinazoline, MD simulations provide critical insights into their conformational flexibility and the dynamics of their interaction with biological targets. doi.orgphyschemres.org

In studies of novel quinoline derivatives, MD simulations were performed to assess the stability of the ligand-protein complex predicted by molecular docking. doi.org Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the radius of gyration (RGyr) are monitored throughout the simulation to ensure the stability of the binding pose. doi.org A stable RMSD for the ligand, for example, suggests that it remains securely bound in the active site of the target protein. physchemres.org

Furthermore, MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. semanticscholar.org By analyzing the trajectory of the simulation, researchers can determine the persistence of these interactions over time, providing a more dynamic and realistic picture of the binding event than static docking poses alone. semanticscholar.orgdoi.org This detailed understanding of binding dynamics is invaluable for explaining the structure-activity relationships observed experimentally and for guiding further lead optimization. semanticscholar.org

Virtual Screening Methodologies for Hit Identification and Prioritization

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. fabad.org.tr For scaffolds related to 2-Chloro-5,6,7,8-tetrahydroquinazoline, both ligand-based and structure-based virtual screening approaches have been successfully applied. nih.govnih.gov

In one notable collaborative virtual screening campaign, a 2-arylpyrimidine compound was used as a starting point to search proprietary pharmaceutical libraries. nih.gov This effort led to the identification of a "scaffold hop" to a more potent 2-aryl-4-aminoquinazoline series with efficacy against Trypanosoma cruzi. nih.gov This highlights the power of virtual screening to rapidly explore chemical space and identify novel, active chemotypes. nih.gov

Structure-based virtual screening, which involves docking large numbers of compounds into the 3D structure of a biological target, has also been employed. For instance, newly synthesized derivatives of 5,6,7,8-tetrahydroquinazolines underwent molecular docking studies against several essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR). nih.gov The results of these in silico screenings indicated a high binding affinity for several of the synthesized compounds, identifying them as promising candidates for further development as antitubercular agents. nih.gov These computational "hits" are then prioritized for experimental testing, making the drug discovery pipeline more efficient and cost-effective. fabad.org.tr

Structure Activity Relationship Sar and Scaffold Exploration in Chemical Biology Research

Influence of Substituent Position and Nature on Molecular Interactions

The biological activity of tetrahydroquinazoline (B156257) derivatives is highly dependent on the nature and position of substituents on the core structure. Strategic modifications at key positions can significantly alter the compound's interaction profile with its biological target.

Analysis of Substitutions at C2, C4, and C6 Positions on Interaction Profiles

Research has demonstrated that substitutions at the C2, C4, and C6 positions of the tetrahydroquinazoline scaffold are critical for modulating biological activity, particularly in the context of enzyme inhibition. nih.govacs.org

For instance, in the development of human topoisomerase II (topoII) inhibitors, a focused SAR study revealed that a pyridine (B92270) group at the C2 position and a substituted aniline (B41778) at the C4 position are essential for activity. nih.gov Furthermore, the introduction of an amino group at the C6 position was found to be a key determinant of inhibitory potency. Specifically, a dimethylamino group at this position was shown to significantly enhance topoII inhibition. nih.gov

The following table summarizes the impact of substitutions at these key positions on the inhibitory activity against human topoisomerase IIα.

| Compound | C2-Substituent | C4-Substituent | C6-Substituent | TopoIIα IC50 (µM) |

| 1 | 4-pyridyl | N-(3-fluorophenyl)amino | amino | 160 |

| 14 (ARN-21934) | 4-pyridyl | N-(3-fluorophenyl)amino | dimethylamino | 2 |

These findings underscore the importance of specific substitutions in optimizing the interaction of tetrahydroquinazoline derivatives with their target enzymes. The data clearly indicates that while the core scaffold provides the necessary framework, the functional groups at these positions are responsible for the fine-tuning of biological activity.

Stereochemical Considerations and Conformational Restriction Strategies

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its biological activity. For tetrahydroquinazoline derivatives, the introduction of chiral centers can lead to enantiomers with distinct pharmacological profiles. The spatial orientation of substituents can dictate how the molecule fits into the binding site of a target protein.

Conformational restriction is a common strategy in medicinal chemistry to enhance potency and selectivity. By locking the molecule into a specific, biologically active conformation, it is possible to reduce the entropic penalty of binding and improve interactions with the target. This can be achieved by introducing rigid structural elements or by creating cyclic analogs. While specific examples for 2-Chloro-5,6,7,8-tetrahydroquinazoline were not detailed in the provided context, the general principle of medicinal chemistry suggests that exploring conformationally restricted analogs could lead to more potent and selective compounds.

Isosteric Replacements within Tetrahydroquinazoline Scaffolds

Isosteric replacement, the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, is a powerful tool in drug design. nih.govpreprints.org This strategy can be employed to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. cambridgemedchemconsulting.com

Within the broader context of quinazoline-based compounds, isosteric replacements have been explored to develop novel therapeutic agents. For example, the replacement of a carbon atom with a sulfur atom has been investigated in the design of anti-inflammatory agents. nih.govpreprints.org Such modifications can significantly alter the molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity, thereby influencing its biological activity. nih.govpreprints.org While direct examples pertaining to isosteric replacements on the 2-Chloro-5,6,7,8-tetrahydroquinazoline scaffold were not explicitly found, this remains a viable strategy for future lead optimization efforts.

Scaffold Hopping and Lead Optimization Strategies in Research

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying novel molecular scaffolds that can mimic the biological activity of a known active compound. nih.govresearchgate.net This approach is particularly useful for discovering new intellectual property, improving physicochemical properties, or overcoming liabilities associated with the original scaffold.

In research involving quinoline (B57606) and quinazoline-based compounds, scaffold hopping has been successfully employed to discover new NorA efflux pump inhibitors in Staphylococcus aureus. nih.govresearchgate.net By replacing the quinoline core with various bicyclic systems, including the quinazoline (B50416) scaffold, researchers were able to identify novel and potent inhibitors. nih.govresearchgate.net This highlights the utility of the quinazoline and, by extension, the tetrahydroquinazoline scaffold as a privileged structure in drug discovery. Lead optimization often follows, involving systematic modifications to the new scaffold to enhance potency, selectivity, and drug-like properties.

Elucidation of Molecular Mechanisms of Action

Understanding how a compound exerts its biological effect at the molecular level is crucial for rational drug design and development. For tetrahydroquinazoline derivatives, research has focused on elucidating their mechanisms of enzyme inhibition.

Studies on Enzyme Inhibition Mechanisms (e.g., Topoisomerase II, Glucosidases)

Topoisomerase II Inhibition:

A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase II (topoII), a validated target for anticancer drugs. nih.govacs.org Unlike many clinically used topoII-targeted drugs that act as "poisons" by stabilizing the enzyme-DNA cleavage complex, these tetrahydroquinazoline derivatives function as catalytic inhibitors. nih.govnih.gov They block the function of topoII without inducing the accumulation of DNA double-strand breaks, a mechanism linked to severe side effects like secondary leukemias. nih.govnih.gov

One lead compound, ARN-21934, demonstrated high potency and remarkable selectivity for the topoIIα isoform over topoIIβ. nih.govnih.gov This isoform selectivity is significant as topoIIα is considered the more relevant target for cancer therapy.

α-Glucosidase Inhibition:

Quinazoline and its derivatives have also been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.gov Inhibition of α-glucosidase can delay glucose absorption and lower postprandial blood glucose levels, making it a therapeutic target for type 2 diabetes. nih.gov

Studies on quinazolinone derivatives have shown that they can act as potent, reversible, and non-competitive inhibitors of α-glucosidase. nih.gov The inhibitory mechanism involves the formation of an inhibitor-enzyme complex, with interactions driven by hydrogen bonds, electrostatic forces, and hydrophobic interactions. nih.gov While the specific inhibitory activity of 2-Chloro-5,6,7,8-tetrahydroquinazoline derivatives against α-glucosidase has not been extensively detailed, the broader quinazoline class shows promise in this area.

Investigations into Receptor Interaction Modulations

The 5,6,7,8-tetrahydroquinazoline (B1197369) scaffold has been identified as a valuable core structure in the development of selective sigma-1 (σ1) receptor antagonists. nih.gov Research into this class of compounds has explored how various chemical modifications to this scaffold influence interactions with the σ1 receptor and selectivity over the sigma-2 (σ2) receptor. These investigations are crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these potential therapeutic agents.

Detailed research has been conducted on a series of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives. nih.gov The primary goal of these studies was to identify potent and selective σ1 receptor antagonists for potential use in pain treatment. The affinity of the synthesized compounds for σ1 and σ2 receptors was evaluated through in vitro binding assays.

The SAR study led to the identification of a particularly promising compound, 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline, referred to as compound 33 . nih.gov This compound demonstrated a nanomolar affinity for the σ1 receptor, with a Ki value of 15.6 nM. Furthermore, it exhibited high selectivity for the σ1 receptor over the σ2 receptor, with a Ki value for σ2 being greater than 2000 nM. nih.gov This high degree of selectivity is a critical attribute for developing a targeted therapeutic with a reduced potential for off-target effects.

The key structural features of compound 33 that contribute to its high affinity and selectivity include the 2-(4-chlorophenyl) group and the 4-(3-(4-methylpiperidin-1-yl)propoxy) substituent on the 5,6,7,8-tetrahydroquinazoline core. The specific nature and positioning of these substituents play a pivotal role in the molecular interactions with the binding pocket of the σ1 receptor. In vivo studies in animal models further supported the potential of this compound, as it produced dose-dependent anti-nociceptive effects in the formalin test, suggesting its potential as an analgesic for pain management. nih.gov

The following table summarizes the binding affinities of key compounds from the study, illustrating the structure-activity relationships observed.

| Compound ID | Core Structure | R1 Substituent | R2 Substituent | σ1 Ki (nM) | σ2 Ki (nM) |

| 33 | 5,6,7,8-Tetrahydroquinazoline | 4-chlorophenyl | 3-(4-methylpiperidin-1-yl)propoxy | 15.6 | >2000 |

Applications As Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

Precursors for the Synthesis of Complex Heterocyclic Systems

The reactivity of the chlorine atom at the C2 position of the 2-Chloro-5,6,7,8-tetrahydroquinazoline ring renders it susceptible to nucleophilic substitution, making it an excellent precursor for the elaboration into more complex heterocyclic systems. This reactivity allows for the introduction of a wide array of functional groups and the construction of fused ring systems, which are often features of biologically active molecules.

One of the primary applications of this compound is in the synthesis of various substituted quinazoline (B50416) derivatives. For instance, the chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to yield 2-amino-, 2-alkoxy-, and 2-thio-substituted tetrahydroquinazolines, respectively. These reactions are typically carried out under thermal conditions or with the assistance of a base.

A notable example of its utility is in the synthesis of N-aryl-substituted tetrahydroquinazolinamines. The reaction of 2-Chloro-5,6,7,8-tetrahydroquinazoline with substituted anilines, often facilitated by a palladium catalyst in a Buchwald-Hartwig cross-coupling reaction, provides a straightforward route to these compounds. This methodology is particularly valuable in medicinal chemistry for the generation of libraries of potential drug candidates. For example, the synthesis of N4-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine, a potent topoisomerase II inhibitor, utilizes a 2-chloro-tetrahydroquinazoline intermediate, highlighting the importance of this building block in accessing complex and biologically relevant molecules. acs.org

Furthermore, the tetrahydroquinazoline (B156257) core can serve as a scaffold for the construction of fused heterocyclic systems. Through intramolecular cyclization reactions or by reacting with bifunctional reagents, it is possible to build additional rings onto the existing framework. These reactions can lead to the formation of novel polycyclic systems with unique three-dimensional structures, which are of significant interest in drug discovery and materials science.

The following table provides a summary of representative transformations of 2-Chloro-5,6,7,8-tetrahydroquinazoline into more complex heterocyclic systems.

| Reagent/Catalyst | Reaction Type | Product Type |

| Substituted Anilines / Pd catalyst | Buchwald-Hartwig Coupling | N-Aryl-tetrahydroquinazolinamines |

| Amines | Nucleophilic Aromatic Substitution | 2-Amino-tetrahydroquinazolines |

| Alcohols/Alkoxides | Nucleophilic Aromatic Substitution | 2-Alkoxy-tetrahydroquinazolines |

| Thiols/Thiolates | Nucleophilic Aromatic Substitution | 2-Thio-tetrahydroquinazolines |

Role in the Development of Privileged Scaffolds in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, often with high affinity. The tetrahydroquinazoline skeleton is recognized as such a privileged scaffold due to its presence in numerous biologically active compounds. nih.gov The ability of 2-Chloro-5,6,7,8-tetrahydroquinazoline to serve as a versatile starting material for a wide range of derivatives makes it a key player in the development of new therapeutic agents based on this scaffold.

The tetrahydroquinazoline core can be found in compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of this scaffold, often initiated from the 2-chloro derivative, allows for the fine-tuning of its biological activity and pharmacokinetic properties.

For example, the development of novel topoisomerase II inhibitors has utilized the tetrahydroquinazoline scaffold. acs.org These inhibitors are crucial in cancer chemotherapy, and the ability to synthesize a diverse library of analogues from a common intermediate like 2-Chloro-5,6,7,8-tetrahydroquinazoline is highly advantageous for structure-activity relationship (SAR) studies. By systematically modifying the substituents at the C2 and other positions of the tetrahydroquinazoline ring, medicinal chemists can optimize the potency, selectivity, and drug-like properties of these compounds.

The following table highlights some of the therapeutic areas where tetrahydroquinazoline-based compounds, often derived from 2-chloro precursors, have shown promise.

| Therapeutic Area | Target/Mechanism of Action | Reference |

| Oncology | Topoisomerase II Inhibition | acs.org |

| Infectious Diseases | Dihydrofolate Reductase Inhibition | nih.gov |

Strategies for Diversity-Oriented Synthesis Utilizing the Tetrahydroquinazoline Core

Diversity-oriented synthesis (DOS) is a powerful approach used in drug discovery to generate collections of structurally diverse small molecules that can be screened for biological activity. The goal of DOS is to efficiently explore a large area of chemical space to identify novel bioactive compounds. The 2-Chloro-5,6,7,8-tetrahydroquinazoline core is an excellent starting point for DOS strategies due to its inherent functionality and the potential for divergent synthetic pathways.

A typical DOS strategy involving this core would begin with the 2-chloro derivative as a central building block. From this common intermediate, a variety of synthetic transformations can be employed to introduce diversity. For instance, a library of compounds can be generated by reacting the 2-chloro-tetrahydroquinazoline with a diverse set of nucleophiles in a parallel synthesis format. This would quickly lead to a collection of analogues with different substituents at the C2 position.

Further diversification can be achieved by employing multi-component reactions (MCRs) where the tetrahydroquinazoline core is one of the components. MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic step, which is highly efficient for generating molecular diversity.

Moreover, the tetrahydroquinazoline scaffold can be subjected to various ring-distortion strategies, such as ring-expansion or ring-rearrangement reactions, to generate novel heterocyclic frameworks. These strategies, when applied in a systematic and combinatorial fashion, can lead to the creation of unique molecular libraries with a high degree of structural complexity and diversity.

The general principles of a DOS approach utilizing the 2-Chloro-5,6,7,8-tetrahydroquinazoline core are outlined below:

Scaffold Decoration: Introduction of diverse functional groups at the C2 position via nucleophilic substitution.

Multi-component Reactions: Utilization of the tetrahydroquinazoline core as a building block in one-pot, multi-reactant syntheses.

Ring Distortion Strategies: Chemical manipulation of the core structure to generate novel heterocyclic systems.

These strategies enable the efficient generation of large and diverse libraries of compounds based on the privileged tetrahydroquinazoline scaffold, significantly enhancing the probability of discovering new drug leads.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5,6,7,8-tetrahydroquinazoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursor compounds (e.g., α-aminoamidines or guanidine derivatives) with chlorinating agents. For example, cyclization under acidic or basic conditions using reagents like POCl₃ or PCl₅ can introduce the chloro substituent. Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Lewis acids like ZnCl₂). Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing 2-Chloro-5,6,7,8-tetrahydroquinazoline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the quinazoline backbone and chloro substituent position. Mass spectrometry (MS) validates molecular weight (e.g., 203.07 g/mol for C₈H₈Cl₂N₂). X-ray crystallography can resolve stereochemical ambiguities, while HPLC ensures purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer : In vitro assays include:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.

- Antimicrobial activity : Broth microdilution assays (MIC values) against bacterial/fungal strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Target engagement can be validated via molecular docking (e.g., AutoDock Vina) to predict binding modes .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of 2-Chloro-5,6,7,8-tetrahydroquinazoline derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., EGFR kinase). Parameters include grid box size (20×20×20 Å) and exhaustiveness (8–16).

- QSAR modeling : Train models on derivatives with varied substituents (e.g., fluoro, methyl) to correlate electronic/steric properties with activity.

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in GROMACS .

Q. What strategies mitigate low yields in the synthesis of chloro-substituted tetrahydroquinazolines?

- Methodological Answer :

- Precursor modification : Use electron-withdrawing groups (e.g., nitro) to activate the ring for chlorination.

- Catalyst screening : Test Pd/Cu catalysts for cross-coupling reactions.

- Microwave-assisted synthesis : Reduce reaction time (10–30 min vs. 24 hrs) and improve regioselectivity.

- Byproduct analysis : Monitor intermediates via LC-MS to identify competing pathways .

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration).

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity).

- Proteomics profiling : Use SILAC labeling to confirm off-target effects in cellular models .

Q. What functionalization methods enhance solubility and bioavailability of this compound?

- Methodological Answer :

- Hydroxymethylation : Introduce –CH₂OH groups at position 2 via Mannich reactions.

- PEGylation : Attach polyethylene glycol chains to the quinazoline nitrogen.

- Salt formation : Synthesize hydrochloride salts to improve aqueous solubility. Validate via LogP measurements and Caco-2 permeability assays .

Critical Considerations for Researchers

- Toxicity Profiling : Prioritize in vitro cytotoxicity assays (e.g., hemolysis, Ames test) before advancing to in vivo models. Hazard statements (e.g., H302, H315) indicate moderate toxicity .

- Regulatory Compliance : Adhere to ethical guidelines for in vitro studies. Products are not FDA-approved and must not be administered to humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.